Tamoxifen epoxide
Description
Structure
3D Structure
Properties
CAS No. |
92137-93-4 |
|---|---|
Molecular Formula |
C26H29NO2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[4-[(2S,3R)-3-ethyl-2,3-diphenyloxiran-2-yl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(29-25,22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/t25-,26+/m1/s1 |
InChI Key |
XGZWRNUNGZJDNL-FTJBHMTQSA-N |
Isomeric SMILES |
CC[C@]1([C@](O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CCC1(C(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Metabolic Formation and Enzymatic Pathways of Tamoxifen Epoxide
Cytochrome P450-Mediated Epoxidation of Tamoxifen (B1202)
The formation of tamoxifen epoxide from tamoxifen is a critical metabolic step. This reaction is catalyzed by specific enzymes within the cytochrome P450 superfamily, which are predominantly located in the liver. oup.comnih.gov These enzymes facilitate the addition of an oxygen atom across a double bond in the tamoxifen molecule, resulting in the formation of an epoxide ring.
Several CYP isoenzymes have been identified as being involved in the metabolism of tamoxifen. nih.govnih.gov Research has shown that CYP3A4 is the most abundant CYP enzyme in the human liver and plays a key role in the biotransformation of tamoxifen to its primary metabolites. oup.comnih.gov Studies using human lymphoblastoid cell lines expressing specific human cytochrome P450 cDNAs have demonstrated that cells expressing CYP2E1, CYP3A4, and CYP2D6 can metabolize tamoxifen. nih.govoup.com Dose-related increases in micronuclei, an indicator of genotoxic events, were observed in cells expressing these enzymes when exposed to tamoxifen, suggesting the formation of reactive metabolites like epoxides. nih.govoup.com The order of positive responses was noted as MCL-5 (a cell line with multiple CYP enzymes) > 2E1 > 3A4 > 2D6. nih.govoup.com Furthermore, a synthesized epoxide of tamoxifen also induced similar effects, supporting the role of these enzymes in forming epoxide metabolites. nih.govoup.com
| CYP Isoenzyme | Role in Tamoxifen Metabolism | Reference |
|---|---|---|
| CYP2E1 | Involved in the metabolic activation of tamoxifen to genotoxic species. Studies show it can downregulate upon tamoxifen exposure and is involved in its biotransformation. | nih.govoup.comresearchgate.net |
| CYP3A4 | A major enzyme in tamoxifen metabolism, responsible for N-demethylation and the formation of various metabolites, including pathways that can lead to epoxide formation. oup.comnih.govtandfonline.com | oup.comnih.govtandfonline.com |
| CYP2D6 | A key enzyme in the formation of active hydroxylated metabolites. nih.govnih.govascopubs.orgarkansasbluecross.commdpi.com It also contributes to the overall metabolic profile that can include epoxide formation. nih.govoup.com | nih.govoup.comnih.govnih.govascopubs.orgarkansasbluecross.commdpi.com |
The epoxidation of tamoxifen can result in the formation of different stereoisomers, depending on which phenyl ring is oxidized. Research using rat liver microsomes has identified two such isomers: 3,4-epoxytamoxifen and 3',4'-epoxytamoxifen. portlandpress.com These isomers were identified through on-line liquid chromatography-electrospray ionization mass spectrometry. portlandpress.com The formation of these specific isomers highlights the stereoselective nature of the enzymatic reaction. The confirmation of these epoxide structures was achieved by their acid-catalyzed rearrangement to the corresponding phenols, 4-hydroxytamoxifen (B85900) and 4'-hydroxytamoxifen. portlandpress.com
Alternative Oxidative Pathways and Interconversion with Related Metabolites (e.g., Tamoxifen-N-oxide reduction)
In addition to direct epoxidation, tamoxifen undergoes other oxidative transformations. One significant pathway is the formation of tamoxifen-N-oxide, which is catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3. pharmgkb.orgnih.govontosight.ai An interesting aspect of this pathway is the potential for tamoxifen-N-oxide to be reduced back to tamoxifen. nih.govoup.com This reduction can be carried out by several cytochrome P450 enzymes, with CYP1A1, CYP2A6, and CYP3A4 being prominent in terms of reduction velocity. pharmgkb.orgnih.gov It has also been shown that this reduction can occur via non-enzymatic means, involving hemoglobin and NADPH-P450 oxidoreductase, suggesting a possible in vivo cycle where tamoxifen-N-oxide acts as a reservoir for tamoxifen. pharmgkb.orgnih.gov
Enzymatic Biotransformation of this compound
Once formed, this compound is subject to further metabolic processes, primarily aimed at detoxification and facilitating its excretion from the body.
Epoxide hydrolases are crucial enzymes in the detoxification of epoxides. ucanr.eduexcli.de These enzymes catalyze the hydrolysis of the epoxide ring, adding a water molecule to form a less reactive dihydrodiol derivative. ucanr.eduexcli.de In the context of tamoxifen metabolism, the detection of 3,4-dihydrodihydroxytamoxifen and 3',4'-dihydrodihydroxytamoxifen in liver microsomal incubates provides strong evidence for the action of epoxide hydrolase on the corresponding this compound isomers. portlandpress.com This enzymatic action is a critical step in neutralizing the potential reactivity of the epoxide group. ucanr.eduexcli.de
Following hydrolysis by epoxide hydrolases, the resulting dihydrodiol metabolites, along with other hydroxylated metabolites of tamoxifen, can undergo phase II conjugation reactions. plos.orgnih.gov These reactions, which include glucuronidation and sulfation, increase the water solubility of the metabolites, thereby facilitating their elimination from the body, primarily through bile and urine. nih.govplos.org Detoxification of tamoxifen and its metabolites, including those derived from epoxides, also occurs via glucuronidation in the liver, where they are conjugated to glucuronic acid. plos.org
Molecular and Cellular Mechanisms of Action of Tamoxifen Epoxide
DNA Adduct Formation and Genotoxicity at the Molecular Level
Tamoxifen's metabolic activation to an epoxide form is a critical step leading to its genotoxic effects. This process involves the formation of reactive intermediates that can covalently bind to DNA, forming adducts that are implicated in the initiation of carcinogenesis.
Identification and Characterization of Specific Tamoxifen (B1202) Epoxide-DNA Adducts (e.g., Guanine (B1146940) Adducts)
Research has shown that tamoxifen epoxide forms several DNA adducts. nih.gov A significant portion of these adducts, approximately 40%, are chromatographically identical to the major product formed when this compound reacts with guanine residues in DNA. nih.gov The primary adducts result from the 1,8-addition of the exocyclic nitrogen of deoxyguanosine to the conjugated system of 4-hydroxytamoxifen (B85900) quinone methide, which is a reactive intermediate of tamoxifen. psu.edu This reaction leads to the formation of (E)- and (Z)-α-(deoxyguanosin-N2-yl)-4-hydroxytamoxifen. psu.edu Mass spectrometry has been instrumental in identifying the major tamoxifen-DNA adducts in rat liver, confirming the structure of one major adduct as the trans isomer of α-(N2-deoxyguanosinyl)tamoxifen. researchgate.net
Table 1: Identified this compound-DNA Adducts
| Adduct Name | Site of Adduction | Method of Identification |
|---|---|---|
| (E)- and (Z)-α-(deoxyguanosin-N2-yl)-4-hydroxytamoxifen | N2 of deoxyguanosine | 1H NMR and Mass Spectrometry psu.edu |
| trans-α-(N2-deoxyguanosinyl)tamoxifen | N2 of deoxyguanosine | Mass Spectrometry, MS-MS, UV Spectroscopy researchgate.net |
Mechanistic Insights into DNA Alkylation by this compound
The process of DNA alkylation by this compound is a multi-step mechanism. It begins with the metabolic activation of tamoxifen, often through α-hydroxylation and subsequent sulfation, which generates a reactive carbocation. oup.com This electrophilic intermediate then attacks nucleophilic sites on DNA bases, with a preference for guanine. mdpi.com Alkylating agents like this compound are electrophilic and covalently bind to electron-rich areas on DNA bases, such as the N-7, N-1, and O-6 positions of guanine, and the N-1, N-3, and N-7 positions of adenine. mdpi.com This covalent binding disrupts the normal function of DNA. drugbank.com The formation of an aziridinium (B1262131) cation, a highly reactive intermediate, is a key feature of the alkylation process for some agents, leading to the cross-linking of DNA strands. mdpi.com
Induction of Cellular DNA Damage Responses and Micronuclei Formation in Vitro
The formation of tamoxifen-DNA adducts triggers cellular DNA damage responses. Tamoxifen has been shown to induce unscheduled DNA synthesis in primary rat hepatocytes, but only in cells from rats previously treated with the drug, suggesting it may induce the enzymes responsible for its own activation. nih.govaacrjournals.org Furthermore, tamoxifen induces the formation of micronuclei in a dose-dependent manner in MCL-5 cells, a human cell line engineered to express several human cytochrome P450 enzymes and epoxide hydrolase. nih.govscispace.com Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, and their presence is a hallmark of genotoxic events and chromosomal instability.
Interaction with Cellular Macromolecules Beyond DNA
The reactivity of tamoxifen's metabolic intermediates extends beyond DNA, leading to interactions with other vital cellular components.
Covalent Binding to Proteins and Other Cellular Components
Metabolically activated tamoxifen can covalently bind to cellular macromolecules, including proteins. evotec.com This binding is often irreversible and can lead to the inactivation of enzymes or other proteins. scientist.com The formation of a quinone methide is a major pathway for tamoxifen metabolism that results in covalent binding to microsomal proteins. nih.gov This irreversible binding can disrupt cellular function and is considered a potential mechanism of toxicity. evotec.com For instance, tamoxifen has a specific binding site on human serum albumin, the most abundant plasma protein. jiwaji.edu
Modulation of Reactive Oxygen Species (ROS) Production and Oxidative Stress Responses
Tamoxifen and its metabolites can influence the production of reactive oxygen species (ROS) and induce oxidative stress. mdpi.com The metabolic activation of tamoxifen can lead to an overproduction of oxygen radicals, which can damage cellular components like lipids and proteins. researchgate.netresearchgate.net Specifically, tamoxifen can stimulate mitochondrial nitric oxide synthase, leading to increased mitochondrial lipid peroxidation and apoptosis. nih.gov The accumulation of ROS can damage DNA directly or indirectly by activating signaling pathways that contribute to cellular transformation. mdpi.com While tamoxifen can induce oxidative stress, it also possesses antioxidant properties in some experimental systems, which may contribute to its therapeutic effects. oup.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tamoxifen |
| 4-hydroxytamoxifen |
| (E)- and (Z)-α-(deoxyguanosin-N2-yl)-4-hydroxytamoxifen |
| α-(N2-deoxyguanosinyl)tamoxifen |
| N-desmethyltamoxifen |
| Guanine |
| Deoxyguanosine |
| Adenine |
| 4-hydroxytamoxifen quinone methide |
| α-hydroxytamoxifen |
| α-acetoxytamoxifen |
| Benzo[a]pyrene diol epoxide |
| Cisplatin |
| Droloxifene |
| Toremifene |
| Pyrrolidinotamoxifen |
| Idoxifene |
| Diethylstilbestrol |
| Mitobronitol |
| Treosulphan |
| Halogenated Hydrocarbon |
| Paracetamol |
| Imipramine |
| Chlorpromazine |
| Chloroquine |
| Phenothiazine |
| Arsenicals |
| Quinacrine |
| Warfarin |
| Azapropazone |
| Diazepam |
| Digitoxin |
| Lidocaine |
| Propranolol |
| Quinidine |
| Phenylbutazone |
| Sulfonamide |
| Tetracycline |
| Steroids |
| Heparin |
| Thymoquinone |
| Lycopene |
| Sodium butyrate |
| Catechin |
| Vitamin C |
| Zinc |
| Exemestane |
| Fulvestrant |
| Interferon-α |
| Glucocorticoids |
| Troglitazone |
Molecular Interplay with Cholesterol-5,6-Epoxide Hydrolase (ChEH) and Oxysterol Metabolism
Recent research has illuminated a critical, estrogen receptor (ER)-independent pathway through which tamoxifen and its metabolites exert their effects: the modulation of cholesterol metabolism. This involves a direct interaction with the enzyme Cholesterol-5,6-Epoxide Hydrolase (ChEH), leading to significant downstream consequences for cellular function.
Tamoxifen as an Inhibitor of Cholesterol-5,6-Epoxide Hydrolase Activity
Tamoxifen has been identified as a potent inhibitor of Cholesterol-5,6-Epoxide Hydrolase (ChEH). pnas.orgresearchgate.net This enzyme is a key player in the metabolism of cholesterol epoxides. ChEH is part of the microsomal antiestrogen (B12405530) binding site (AEBS), a high-affinity target for tamoxifen. nih.govnih.gov The AEBS is a complex composed of 3β-hydroxysterol-Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysterol-Δ7-reductase (DHCR7). pnas.orgnih.govnih.gov
Studies have demonstrated a strong positive correlation between the binding affinity of various ligands, including tamoxifen, to the AEBS and their ability to inhibit ChEH activity. nih.govnih.govresearchgate.net This suggests that the AEBS itself possesses ChEH activity. nih.govnih.gov The inhibition of ChEH by tamoxifen is competitive, meaning it directly competes with the enzyme's natural substrates. nih.govnih.govresearchgate.net This inhibition is not limited to tamoxifen alone; other selective estrogen receptor modulators (SERMs) and AEBS ligands also exhibit this inhibitory effect on ChEH. nih.govresearchgate.net
The functional relationship between the AEBS and ChEH has been further elucidated through experiments involving the expression and knockdown of the AEBS subunits. Co-expression of both D8D7I and DHCR7 in cells fully reconstitutes ChEH activity, while the knockdown of both subunits significantly abolishes it. nih.govnih.govresearchgate.net This provides strong evidence that the AEBS complex is the enzymatic entity responsible for ChEH activity and is a direct target of tamoxifen. nih.govnih.gov
Impact on Endogenous Oxysterol Accumulation (e.g., 5,6-epoxycholesterols)
The inhibition of ChEH by tamoxifen has a direct and significant consequence: the accumulation of its substrates, the 5,6-epoxycholesterols (5,6-ECs). researchgate.netresearchgate.net ChEH normally catalyzes the hydrolysis of 5,6α-epoxy-cholesterol (5,6α-EC) and 5,6β-epoxy-cholesterol (5,6β-EC) into cholestane-3β,5α,6β-triol (CT). nih.govaacrjournals.org By blocking this enzymatic step, tamoxifen treatment leads to an intracellular build-up of both 5,6α-EC and 5,6β-EC. researchgate.netresearchgate.net
This accumulation is further influenced by reactive oxygen species (ROS), as the formation of these epoxycholesterols can be stimulated by cholesterol peroxidation. researchgate.net The accumulation of 5,6-ECs has been observed in breast cancer cells following treatment with tamoxifen and other AEBS ligands. researchgate.net This build-up of specific oxysterols is a key event that links the inhibition of ChEH to the downstream cellular effects of tamoxifen.
Downstream Cellular Signaling Pathways Mediated by Oxysterol Accumulation (e.g., LXRβ modulation)
The accumulation of 5,6-epoxycholesterols triggers distinct downstream signaling pathways, with the Liver X Receptor β (LXRβ) playing a central role. researchgate.netaacrjournals.org LXRβ is a nuclear receptor that acts as a sensor for oxysterols and regulates gene expression involved in cholesterol metabolism and other cellular processes.
Specifically, the accumulated 5,6α-EC has been shown to be responsible for inducing triacylglycerol (TAG) biosynthesis, a process modulated through LXRβ. researchgate.netnih.gov Furthermore, the sulfated form of 5,6α-EC, 5,6α-epoxy-cholesterol-3β-sulfate (5,6-ECS), which is also produced under tamoxifen treatment, mediates cytotoxicity through an LXRβ-dependent mechanism. researchgate.netnih.gov The enzyme responsible for this sulfation, SULT2B1b, is therefore a critical component of this pathway. researchgate.netaacrjournals.org
In contrast, the cytotoxicity induced by the accumulation of 5,6β-EC appears to be independent of the LXRβ pathway. researchgate.netnih.gov This highlights the complexity of the cellular response to different oxysterol species. The modulation of LXRβ by these specific oxysterols represents a significant downstream effect of tamoxifen's inhibition of ChEH, contributing to its anticancer pharmacology. researchgate.netaacrjournals.org
Cellular Effects in In Vitro Model Systems
The molecular interactions of this compound and the subsequent metabolic shifts have profound effects on cellular behavior, as observed in various in vitro model systems. These effects include the induction of programmed cell death (apoptosis), modulation of the cell cycle, and the triggering of cellular stress responses.
Induction of Apoptosis and Cell Cycle Modulation in Specific Cell Lines
Tamoxifen is known to induce apoptosis and modulate the cell cycle in a variety of cancer cell lines, an effect that is not solely dependent on its interaction with the estrogen receptor. nih.govspandidos-publications.com In breast cancer cell lines such as MCF-7, tamoxifen treatment leads to an increase in apoptosis. spandidos-publications.com This pro-apoptotic effect is associated with a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. spandidos-publications.com
Furthermore, tamoxifen can cause cells to arrest in the G0/G1 and G2/M phases of the cell cycle, thereby inhibiting proliferation. spandidos-publications.comwikipedia.org The combination of cell cycle arrest and apoptosis induction contributes significantly to the anti-proliferative effects of tamoxifen observed in vitro. spandidos-publications.com While these effects have been widely studied in the context of tamoxifen's role as a SERM, the accumulation of cytotoxic oxysterols due to ChEH inhibition provides an additional, ER-independent mechanism for these cellular outcomes. researchgate.net Studies have shown that tamoxifen can induce apoptosis in various cell types, including human lymphocytes. redalyc.org
Investigation of Cellular Stress Responses (e.g., Activating Transcription Factor 3 (Atf3) upregulation)
A key indicator of cellular stress is the upregulation of Activating Transcription Factor 3 (Atf3). nih.govspringermedizin.de Research has demonstrated that tamoxifen treatment can induce the expression of Atf3. nih.govspringermedizin.dekcl.ac.uk This upregulation of Atf3 has been directly linked to the inhibition of ChEH by tamoxifen. nih.govspringermedizin.dekcl.ac.uk
In studies using a mouse model, tamoxifen-induced Atf3 upregulation was observed in various cells of the nervous system. nih.govspringermedizin.de This response could be mimicked by a specific ChEH inhibitor, further solidifying the connection between ChEH inhibition and the induction of this cellular stress marker. nih.govspringermedizin.de The upregulation of Atf3 is considered a hallmark of the cellular stress response and has been implicated in the development of resistance to endocrine therapies like tamoxifen in breast cancer cells. mdpi.comnih.gov
Advanced Research Methodologies for Tamoxifen Epoxide Studies
Chemical Synthesis and Derivatization of Tamoxifen (B1202) Epoxide and Analogues
The chemical synthesis of tamoxifen epoxide and its analogues is fundamental for conducting detailed mechanistic and toxicological studies. These synthetic compounds serve as standards for analytical methods and are used to investigate their biological activities.
Stereoselective Synthetic Approaches for Epoxide Isomers
The stereochemistry of tamoxifen and its metabolites is a crucial determinant of their biological activity. The development of stereoselective synthetic routes to produce specific isomers of this compound is therefore of significant interest. While the direct stereoselective epoxidation of tamoxifen has been explored, a common strategy involves the stereoselective synthesis of the tamoxifen core, which can then be subjected to epoxidation.
One prominent method for achieving stereoselectivity in the synthesis of tamoxifen analogues is the McMurry reaction. This reaction allows for the coupling of two different ketones to form an alkene, with the potential to control the E/Z isomer ratio. For instance, the coupling of propiophenone with a substituted benzophenone can yield tamoxifen analogues with a predominance of the desired Z-isomer nih.gov.
Furthermore, substrate-controlled diastereoselective epoxidation of the double bond in tamoxifen and its analogues can be achieved using various epoxidizing agents. The choice of reagent and reaction conditions can influence the facial selectivity of the epoxidation, leading to the preferential formation of one diastereomer over the other.
Preparation of Radiolabeled this compound for Mechanistic Investigations
Radiolabeled compounds are indispensable tools for tracing the metabolic fate and covalent binding of xenobiotics in biological systems. The preparation of radiolabeled this compound allows for highly sensitive detection in mechanistic studies, particularly in the investigation of DNA adduct formation.
The synthesis of radiolabeled this compound typically involves the introduction of a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), into the tamoxifen molecule at a metabolically stable position. This is often achieved by using a radiolabeled precursor in the synthetic scheme. For example, [¹⁴C]barium carbonate can be converted into various ¹⁴C-labeled intermediates that can then be incorporated into the tamoxifen structure wuxiapptec.com. Once the radiolabeled tamoxifen is synthesized, it can be metabolized in vitro or in vivo to produce the radiolabeled epoxide, or the epoxide can be generated through chemical synthesis from the radiolabeled precursor. These radiolabeled epoxides are crucial for quantitative studies of DNA and protein adduction.
Analytical Chemistry Techniques for Detection and Quantification
The detection and quantification of the transient and reactive this compound and its adducts in complex biological matrices require highly sensitive and specific analytical techniques.
Chromatographic Methods (e.g., HPLC, UPLC) Coupled with Mass Spectrometry (LC-MS, LC-MS/MS, ESI-MS) for Epoxide Identification
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for the separation, identification, and quantification of tamoxifen metabolites, including the epoxide. These methods offer high resolution and sensitivity, allowing for the detection of low-abundance species in biological samples.
Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of thermally labile and polar molecules like tamoxifen metabolites. Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion of interest (e.g., the protonated this compound) and fragmenting it to produce a characteristic product ion spectrum, which serves as a molecular fingerprint for identification.
Several UPLC-MS/MS methods have been developed for the simultaneous quantification of tamoxifen and its major metabolites in human plasma nih.gov. These methods typically involve a simple protein precipitation step followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) mode. While some methods can quantify various tamoxifen metabolites, the inherent instability and low concentrations of this compound make its detection challenging nih.gov.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Tamoxifen | 372.2 | 72.1 | 30 |
| N-desmethyltamoxifen | 358.2 | 58.1 | 30 |
| 4-hydroxytamoxifen (B85900) | 388.2 | 72.1 | 30 |
| Endoxifen (B1662132) | 374.2 | 58.1 | 30 |
³²P-Postlabeling Assay for DNA Adduct Detection and Quantification
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, including those formed from this compound. This technique can detect as few as one adduct in 10¹⁰ nucleotides, making it ideal for studying the low levels of DNA damage that can lead to carcinogenesis nih.gov.
The assay involves several key steps:
DNA Isolation and Digestion: DNA is extracted from tissues or cells of interest and enzymatically digested to deoxyribonucleoside 3'-monophosphates.
Adduct Enrichment: The adducted nucleotides are often enriched from the normal nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP in a reaction catalyzed by T4 polynucleotide kinase.
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated from the excess [γ-³²P]ATP and resolved by multidirectional thin-layer chromatography (TLC) or HPLC capes.gov.br.
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
Studies using the ³²P-postlabeling assay have successfully detected tamoxifen-DNA adducts in the liver of rats treated with tamoxifen nih.gov.
| Method | Detection Limit (adducts per 10⁹ nucleotides) |
|---|---|
| ³²P-Postlabeling Assay | 0.1 - 1 |
| HPLC-ESI-MS/MS | ~5 |
Spectroscopic Techniques for Structural Elucidation of Metabolites and Adducts
Spectroscopic techniques are essential for the definitive structural elucidation of this compound and its reaction products with biological macromolecules.
Mass Spectrometry (MS): As mentioned previously, mass spectrometry, particularly in tandem with liquid chromatography, is a cornerstone for the identification of metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in determining the elemental composition of an unknown compound. The fragmentation patterns observed in MS/MS spectra provide valuable structural information about the molecule.
In Vitro Enzymatic Assays for Characterizing Epoxide Formation and Hydrolysis
In vitro enzymatic assays are fundamental for dissecting the metabolic pathways of tamoxifen, particularly the formation of reactive intermediates like epoxides. These systems allow for a controlled examination of enzyme kinetics and the identification of specific enzymes responsible for bioactivation.
Microsomal incubation systems, typically derived from liver tissue (e.g., rat or human), are a cornerstone for studying the phase I metabolism of xenobiotics, including the formation of this compound precursors. nih.govdocumentsdelivered.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for tamoxifen's oxidative metabolism.
Research using liver microsomes has been crucial in identifying the CYP enzymes that catalyze the activation of tamoxifen into reactive intermediates capable of forming covalent bonds with proteins and potentially DNA. Studies have shown that liver microsomes from rats and humans can catalyze this bioactivation. nih.gov The involvement of specific CYP families, particularly CYP3A, has been demonstrated through various experimental approaches. For instance, treating rats with inducers of CYP3A enzymes, such as phenobarbital or pregnenolone-16α-carbonitrile (PCN), markedly increases the covalent binding of tamoxifen metabolites to microsomal proteins. nih.gov Conversely, the use of antibodies that specifically inhibit CYP3A1 has been shown to strongly reduce this binding, confirming the central role of this enzyme subfamily in the bioactivation process in both rat and human liver microsomes. nih.gov
These systems are also used to study the inhibitory effects of other compounds on tamoxifen metabolism. For example, isoflavones like genistein have been shown to inhibit the formation of certain tamoxifen metabolites in rat liver microsomes, suggesting potential drug-herb interactions. researchgate.net
Table 1: Findings from Microsomal Incubation Studies on Tamoxifen Metabolism
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Enzyme Family | CYP3A is the principal catalyst for the activation of tamoxifen to reactive intermediates. | Highlights the critical role of CYP3A in the bioactivation pathway that may lead to toxic adducts. | nih.gov |
| Induction | Treatment of rats with phenobarbital or PCN significantly elevates the covalent binding of tamoxifen metabolites. | Demonstrates that exposure to certain other drugs or compounds can increase the metabolic activation of tamoxifen. | nih.gov |
| Inhibition | Antibodies against rat CYP3A1 strongly inhibit the formation of tamoxifen-protein adducts. | Provides specific evidence for the involvement of the CYP3A subfamily in tamoxifen's bioactivation. | nih.gov |
| Metabolite Inhibition | Genistein (an isoflavone) inhibits α-hydroxylation of tamoxifen in female rat liver microsomes. | Suggests that dietary components can alter the metabolic fate of tamoxifen, potentially reducing the formation of specific metabolites. | researchgate.net |
While microsomal systems are valuable, they represent the collective activity of numerous enzymes. To understand the precise contribution of individual CYP isoforms, researchers utilize recombinant enzyme technology. This involves expressing a single human CYP gene (e.g., in E. coli, baculovirus, or yeast) to produce a pure, functionally active enzyme. nih.gov These purified enzymes are then used in assays to characterize their specific role in metabolizing tamoxifen.
Studies with a panel of recombinant human P450s have provided detailed insights into the specific pathways each enzyme governs. For instance, CYP2D6 has been identified as the primary catalyst for 4-hydroxylation, a key activation step, especially at lower tamoxifen concentrations. nih.gov At higher substrate levels, CYP2B6 also shows significant activity in this pathway. nih.gov Tamoxifen N-demethylation is mediated by a broader range of enzymes, including CYP2D6, CYP1A1, CYP1A2, and CYP3A4. nih.gov
Furthermore, recombinant systems have been instrumental in investigating the formation of reactive species. Studies have demonstrated that recombinant P450 3A4 can catalyze the formation of drug-protein adducts. nih.gov Interestingly, other P450s, such as 1A1, 2D6, and 3A5, were found to generate catechol metabolites but did not lead to covalent adduct formation, suggesting that different enzymes can produce distinct reactive intermediates with varying downstream consequences. nih.gov In contrast, CYP2B6 and CYP2C19 were shown to facilitate drug-protein adduct formation without producing catechol metabolites, indicating alternative bioactivation pathways. nih.gov
Table 2: Role of Specific Recombinant Human CYP450 Enzymes in Tamoxifen Metabolism
| CYP450 Isoform | Metabolic Reaction Catalyzed | Significance | Reference |
|---|---|---|---|
| CYP2D6 | 4-hydroxylation (major catalyst at low concentrations), N-demethylation | Key enzyme for the formation of the active metabolite 4-hydroxytamoxifen. | nih.gov |
| CYP2B6 | 4-hydroxylation (at high concentrations), 4'-hydroxylation, Drug-protein adduct formation | Contributes to tamoxifen activation and bioactivation, particularly at higher substrate levels. | nih.govnih.gov |
| CYP3A4 | N-demethylation, Drug-protein adduct formation | Involved in both detoxification and the formation of reactive intermediates that bind to proteins. | nih.govnih.gov |
| CYP1A1 / CYP1A2 | N-demethylation | Participate in the N-demethylation pathway of tamoxifen metabolism. | nih.gov |
| CYP2C19 | N-demethylation, Drug-protein adduct formation | Contributes to both N-demethylation and the formation of protein adducts via non-catechol pathways. | nih.govnih.gov |
Cellular Model Systems for Mechanistic Investigations
Cellular models provide an essential bridge between enzymatic assays and in vivo complexity, allowing researchers to investigate the biological consequences of this compound formation and action within a living cell.
Human lymphoblastoid cell lines (LCLs) are B-lymphocyte-derived cells that can be grown in culture indefinitely. A significant advantage of LCLs is their availability from large cohorts of individuals, providing a platform to study inter-individual genetic variability. However, a major limitation of standard LCLs for studying prodrugs like tamoxifen is their low to non-existent expression of most CYP450 genes, which are required for metabolic activation.
To overcome this, LCLs can be genetically engineered to express specific CYP450 enzymes. These engineered cell lines become powerful tools for investigating how a particular enzyme's activity influences cellular responses to tamoxifen. They allow for the study of tamoxifen metabolism in a controlled genetic context, linking the function of a specific CYP allele to cellular outcomes like cytotoxicity or DNA damage. While not a primary model for direct this compound effects due to their non-adherent nature and non-mammary origin, they have been used to study broader tamoxifen effects, such as the inhibition of cell proliferation and interactions with non-estrogen receptor targets. atsjournals.org
Breast cancer cell lines are the most widely used models for studying the direct cellular effects of tamoxifen and its metabolites. The two most common lines, MCF-7 and MDA-MB-231, represent different subtypes of breast cancer and exhibit distinct responses to treatment.
MCF-7: This is an estrogen receptor-positive (ER+) cell line, making it a classic model for hormone-responsive breast cancer. scirp.org MCF-7 cells are generally sensitive to tamoxifen and its active metabolite, 4-hydroxytamoxifen. researchgate.net Treatment typically leads to a reduction in cell proliferation, cell cycle arrest (often in the S phase), and the induction of apoptosis. scirp.orgmdpi.com
MDA-MB-231: This cell line is ER-negative (ER-), representing a hormone-independent type of breast cancer. scirp.org Consequently, MDA-MB-231 cells are significantly less sensitive to the anti-proliferative effects of tamoxifen compared to MCF-7 cells. scirp.orgresearchgate.net While high concentrations of tamoxifen can induce some cytotoxicity and cell cycle arrest (often in the G1 phase), the effects are generally less pronounced. mdpi.com
The differential sensitivity between these cell lines allows researchers to distinguish between ER-dependent and ER-independent mechanisms of action. scirp.org For instance, observing a toxic effect in both cell lines might suggest a mechanism independent of the estrogen receptor, potentially involving the action of reactive metabolites like this compound. These cell lines are also fundamental in developing models of acquired tamoxifen resistance, which can be used to study the metabolic and signaling changes that allow cancer cells to evade therapy. nih.gov
Table 3: Comparative Effects of Tamoxifen on Common Breast Cancer Cell Lines
| Characteristic | MCF-7 Cell Line | MDA-MB-231 Cell Line | Reference |
|---|---|---|---|
| Estrogen Receptor (ER) Status | Positive (ER+) | Negative (ER-) | scirp.org |
| Sensitivity to Tamoxifen | High | Low | scirp.orgresearchgate.net |
| Effect on Cell Cycle | S phase arrest | G1 phase arrest | mdpi.com |
| Apoptosis Induction | More pronounced induction of apoptosis | Less sensitive to apoptosis induction | scirp.org |
| Primary Use | Model for ER-dependent, hormone-responsive breast cancer. | Model for ER-independent, hormone-unresponsive breast cancer. | jcpjournal.org |
Theoretical and Computational Investigations of Tamoxifen Epoxide
Molecular Docking and Binding Affinity Studies with Biological Targets (e.g., DNA, Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the non-covalent interactions that precede covalent bond formation between a reactive metabolite and its biological target. In the case of tamoxifen (B1202) epoxide, the primary biological target of concern is DNA, as the covalent binding of the epoxide to DNA bases is linked to its genotoxic and carcinogenic properties researchgate.netresearchgate.net.
Experimental studies have identified that tamoxifen 1,2-epoxide, a postulated metabolite of tamoxifen, reacts with DNA to form covalent adducts researchgate.netresearchgate.net. Specifically, the epoxide has been shown to form an adduct with deoxyguanylic acid, and this adduct is chromatographically indistinguishable from major DNA adducts found in the livers of tamoxifen-treated rats researchgate.netresearchgate.net. This indicates a specific interaction between tamoxifen epoxide and guanine (B1146940) residues within the DNA structure.
While molecular docking simulations would be the ideal tool to explore the initial non-covalent binding and orientation of this compound within the DNA grooves prior to reaction, specific studies detailing these docking poses, binding energies, or affinity scores for the this compound-DNA complex are not prominently available in the reviewed literature. The focus of existing research has been more on the characterization of the final covalent adducts rather than the preliminary binding interactions researchgate.netresearchgate.net. The ultimate outcome of this interaction is the formation of (E)-α-(N2-deoxyguanosinyl)tamoxifen, where the epoxide ring has opened to form a covalent bond with the N2-position of guanine ethernet.edu.et.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly suitable for predicting the reactivity of molecules like this compound. DFT calculations can elucidate reaction mechanisms, determine the energies of transition states, and predict the likelihood of a chemical reaction occurring researchgate.net.
The carcinogenicity of epoxides is often linked to their ability to act as alkylating agents, covalently binding to nucleophilic sites on biological macromolecules such as DNA researchgate.net. Quantum chemical calculations are the primary direct approach for predicting the structure and energy of the transition states involved in these reactions, thereby clarifying the detailed chemical mechanisms researchgate.net. The key reaction of this compound is the nucleophilic attack by a DNA base, leading to the opening of the strained epoxide ring.
| Interacting Nucleobase | Model Reaction | Calculated Activation Energy (Eact) |
| Adenine | Ethylene Epoxide + Adenine | 28.06 kcal/mol |
| Guanine | Ethylene Epoxide + Guanine | 28.64 kcal/mol |
| Cytosine | Ethylene Epoxide + Cytosine | 28.37 kcal/mol |
These theoretical models suggest that DNA bases are highly active towards epoxides, and such reactions can lead to permanent DNA damage researchgate.net. Furthermore, quantum-mechanical calculations can be used to compute the free energies of activation (ΔG‡) and reaction (ΔGrxn) for epoxide ring-opening. These thermodynamic values can serve as an effective in silico screen to discern mutagenic/carcinogenic epoxides from non-mutagenic ones, with highly exothermic reactions indicating a greater potential for irreversible DNA damage researchgate.net. Such computational approaches are invaluable for predicting the potential toxicity of epoxide-containing compounds.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic evolution of a system over time, providing detailed information on the conformational changes, interaction stability, and solvent effects that govern molecular interactions.
In the context of this compound, MD simulations could be employed to investigate the dynamic behavior of the epoxide as it approaches and interacts with a segment of DNA. These simulations could reveal the preferred binding sites within the DNA minor or major grooves, the role of water molecules in mediating the interaction, and the conformational changes in both the DNA and the epoxide molecule leading up to the covalent reaction. However, based on the available scientific literature, specific molecular dynamics simulation studies focused on the interaction of this compound with its biological targets have not been prominently reported.
Future Research Directions and Unresolved Questions
Elucidation of Remaining Unknown Epoxide Metabolites and Their Biological Activity
The metabolic journey of tamoxifen (B1202) is intricate, leading to a variety of derivatives, not all of which have been fully characterized. oup.com While major metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) are well-studied for their high affinity for the estrogen receptor, the existence and biological significance of other, yet-unidentified, epoxide metabolites remain an open question. oup.comnih.gov The formation of tamoxifen-N-oxide, for instance, is a known metabolic route, and this compound can be reduced back to tamoxifen, adding another layer of complexity. oup.com
Future research will focus on identifying these unknown metabolites in patient samples. oup.com Advanced analytical techniques are crucial for detecting and quantifying these potentially low-concentration compounds. nih.gov Understanding the full metabolic profile is essential, as these uncharacterized epoxides may possess unique biological activities, contributing to either the therapeutic or the toxicological profile of tamoxifen. It is also known that other metabolites, such as Z-4′-hydroxy-N-desmethyl-tamoxifen (Z-4′-endoxifen) and Z-4′-hydroxy-tamoxifen (Z-4′-OHtam), exhibit anti-estrogenic activity, albeit at lower levels than their more well-known counterparts. nih.gov
Advanced Investigations into DNA Repair Mechanisms of Tamoxifen Epoxide-Induced Adducts
A significant area of concern and research is the ability of tamoxifen, through its reactive metabolites, to form covalent bonds with DNA, creating DNA adducts. oup.com The formation of these adducts is considered a key step in the genotoxic potential of tamoxifen. oup.com It has been demonstrated that tamoxifen-DNA adducts are subject to nucleotide excision repair (NER), a major pathway for removing bulky, helix-distorting lesions from DNA. oup.comtaylorandfrancis.com
However, the efficiency and fidelity of these repair processes in the context of this compound-induced damage require more in-depth investigation. Future studies will likely employ sophisticated molecular biology techniques to dissect the specific proteins and pathways involved in recognizing and repairing these adducts. Understanding how these repair mechanisms are modulated in different tissues and individuals could provide insights into the variable susceptibility to tamoxifen-induced side effects. Research has shown that these adducts can lead to specific types of mutations, predominantly GC to TA transversions, which have been observed in both in vitro and in vivo models. oup.com
Cross-species Comparative Studies of Epoxide Formation and Downstream Effects
Significant species-specific differences have been observed in the metabolism of tamoxifen and the resulting formation of DNA adducts. oup.comresearchgate.net For example, the rate of α-hydroxylation, a key step in the formation of the reactive species that binds to DNA, is considerably faster in rat liver microsomes compared to human systems. oup.com Rat hepatocytes have been shown to produce significantly higher concentrations of α-hydroxytamoxifen than human cells. oup.com This disparity in metabolic activation likely contributes to the observation that tamoxifen is a potent liver carcinogen in rats, a phenomenon not typically seen in humans. oup.com
Future cross-species comparative studies are crucial for accurately extrapolating data from animal models to human clinical scenarios. researchgate.netnih.gov These studies will likely involve comparing the expression and activity of key metabolic enzymes, such as cytochrome P450s and sulfotransferases, across different species. oup.comaacrjournals.org By examining the downstream effects, such as gene expression profiles and the incidence of tumors in different animal models, researchers can gain a better understanding of the factors that determine species-specific responses to tamoxifen and its epoxide metabolites. nih.govbioscientifica.com A comparative analysis of gene expression in rats and mice has already suggested that tamoxifen does not regulate unique uterine genes that are conserved between the two species, indicating its partial agonist activities extend to a subset of estrogen-responsive genes. researchgate.netnih.gov
Development of Novel Research Tools and Probes for this compound Detection and Tracking
The ability to accurately detect and track this compound and its adducts in biological systems is paramount for understanding its mechanisms of action. A variety of analytical methods have been developed for the determination of tamoxifen and its metabolites, with a trend towards the use of liquid chromatography coupled to mass spectrometry (LC-MS). researchgate.netresearchgate.netscitechnol.com These techniques have allowed for the identification of previously unknown metabolites and the quantification of known ones at very low levels. researchgate.net
The development of novel research tools, such as highly specific antibodies and fluorescent probes, will be instrumental in future investigations. These tools could enable the visualization of this compound distribution within cells and tissues, providing valuable spatial and temporal information. Furthermore, the creation of new molecular probes could facilitate high-throughput screening assays to identify factors that modulate epoxide formation and activity. The use of techniques like UPLC-MS/MS has demonstrated good linearity and sensitivity for quantifying tamoxifen and its key metabolites in human plasma. researchgate.netmdpi.com
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
The advent of "omics" technologies—genomics, proteomics, metabolomics, and transcriptomics—offers an unprecedented opportunity to gain a holistic understanding of the effects of this compound. dokumen.pubfrontiersin.org By integrating data from these different platforms, researchers can construct comprehensive models of the cellular response to this metabolite. For example, transcriptomic analysis can reveal the genes and signaling pathways that are altered by this compound, while proteomic studies can identify the protein targets with which it interacts. nih.gov
Metabolomic approaches can provide a detailed snapshot of the metabolic perturbations caused by this compound, potentially uncovering novel biomarkers of exposure or effect. frontiersin.org The integration of these multi-omics datasets will be crucial for identifying the complex interplay of factors that determine the ultimate biological outcome of this compound exposure, from therapeutic efficacy to potential toxicity. frontiersin.orgnih.gov This comprehensive approach holds the key to personalizing tamoxifen therapy and mitigating its adverse effects.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying tamoxifen epoxide in biological matrices, and how do they address matrix interference?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. To mitigate matrix effects, isotope-labeled internal standards (e.g., deuterated this compound) are employed, and sample preparation steps like solid-phase extraction (SPE) or protein precipitation are optimized to reduce co-eluting contaminants .
- Validation : Ensure calibration curves cover physiologically relevant concentrations (e.g., 0.1–100 ng/mL) with precision (CV <15%) and accuracy (85–115%) per FDA guidelines.
Q. How do in vitro models (e.g., liver microsomes) elucidate this compound's metabolic pathways?
- Experimental Design : Incubate tamoxifen with human or rodent liver microsomes supplemented with NADPH. Monitor epoxide formation via CYP3A4/CYP2D6 activity using selective inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolites via LC-MS and compare interspecies differences (e.g., human vs. rat microsomes) to predict clinical relevance .
- Data Interpretation : Higher epoxide levels in human microsomes compared to rodents may explain species-specific toxicity profiles.
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound synthesis while minimizing byproducts?
- Design : Use a Box-Behnken design (BBD) to evaluate variables like reaction temperature, catalyst concentration, and solvent polarity. Measure epoxide yield via NMR or FTIR and model interactions using ANOVA. For example, elevated temperatures (50–70°C) may increase epoxidation efficiency but risk side reactions (e.g., ring-opening) .
- Validation : Confirm optimal conditions with triplicate runs and characterize byproducts via GC-MS.
Q. What experimental strategies resolve contradictions in this compound's genotoxicity across studies?
- Contradiction Analysis : Some studies report DNA adduct formation in human lymphoblastoid cells , while others show negligible effects in specific cell lines.
- Methodological Adjustments :
- Use isogenic cell lines with controlled CYP450 expression (e.g., CYP3A4-overexpressing vs. knockout) to isolate metabolic activation pathways.
- Compare adduct quantification methods (e.g., ³²P-postlabeling vs. LC-MS) to identify technical biases .
- Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity sources (e.g., cell type, exposure duration).
Q. How does this compound interact with cholesterol-5,6-epoxide hydrolase (ChEH), and what functional assays validate this interaction?
- Target Identification : Radiolabeled this compound ([³H]-TAM-E) binding assays in cell lysates, followed by competitive inhibition with ChEH-specific ligands (e.g., AEBS), confirm target engagement .
- Functional Assays : Measure ChEH activity via LC-MS quantification of 5,6-epoxy-cholesterol hydrolysis products (e.g., cholestane-3β,5α,6β-triol). This compound’s IC₅₀ values (e.g., ~10 μM) indicate inhibitory potency .
Methodological Best Practices
Q. What protocols ensure reproducibility in this compound studies, particularly in enzyme kinetics?
- Standardization :
- Use purified recombinant enzymes (e.g., human sEH) to eliminate batch-to-batch variability.
- Pre-incubate enzymes with inhibitors (e.g., AUDA for sEH) to confirm assay specificity .
Q. How should researchers address discrepancies between in vitro and in vivo this compound toxicity data?
- Translational Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
